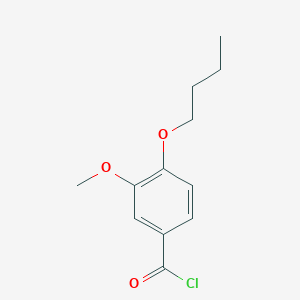

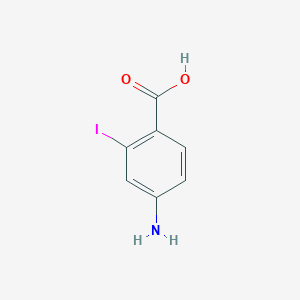

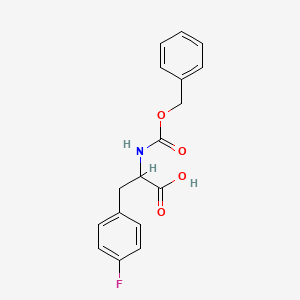

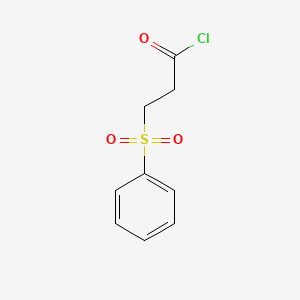

![molecular formula C16H10Cl2O2S B1283304 5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride CAS No. 122024-71-9](/img/structure/B1283304.png)

5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride

Vue d'ensemble

Description

5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride is an organic compound belonging to the class of benzo[b]thiophenes. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzyloxy and chlorobenzo groups in its structure makes it a versatile intermediate for synthesizing more complex molecules.

Mécanisme D'action

Target of Action

It’s known that this compound is a derivative of thiophene, which is often used in drug synthesis due to its special reactivity .

Mode of Action

It’s known that thiophene derivatives are often used in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .

Biochemical Pathways

It’s known that thiophene derivatives play a significant role in the synthesis of numerous drugs .

Result of Action

It’s known that thiophene derivatives are used in the synthesis of numerous drugs, suggesting that they may have diverse effects depending on the specific drug and its target .

Analyse Biochimique

Biochemical Properties

5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It is known to interact with various enzymes, including those involved in oxidative and reductive processes. For instance, it can undergo nucleophilic substitution reactions with thiol groups in cysteine residues of proteins, leading to the formation of covalent bonds. This interaction can alter the activity of enzymes and affect their catalytic properties .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling proteins, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the covalent modification of target proteins via nucleophilic substitution reactions. This compound can also act as an inhibitor or activator of specific enzymes by binding to their active sites or allosteric sites. These interactions can lead to changes in enzyme conformation and activity, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, it can induce toxicity, leading to adverse effects such as organ damage and impaired physiological functions. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its desired effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which facilitate its biotransformation into various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels within cells. The compound’s interaction with cofactors and other enzymes can also influence its metabolic fate and biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size, which determine its ability to traverse biological barriers .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization can affect its interactions with target proteins and its overall biological activity. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may influence cellular energy metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride typically involves multi-step organic reactions. One common method includes the chlorination of benzo[b]thiophene derivatives followed by the introduction of the benzyloxy group through nucleophilic substitution reactions. The final step often involves the formation of the carbonyl chloride group using reagents like thionyl chloride (SOCl2) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.

Oxidation and Reduction: The benzo[b]thiophene ring can undergo oxidation or reduction under specific conditions, altering its electronic properties.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Oxidizing Agents: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used for oxidation.

Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.

Catalysts: Palladium-based catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions include various substituted benzo[b]thiophene derivatives, which can be further functionalized for specific applications.

Applications De Recherche Scientifique

5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.

Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.

Biological Studies: Researchers use it to study the interactions of benzo[b]thiophene derivatives with biological targets, aiding in the design of new bioactive molecules.

Industrial Chemistry: It is employed in the synthesis of advanced materials and specialty chemicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzo[b]thiophene-2-carbonyl chloride: Lacks the benzyloxy and chlorine substituents, resulting in different reactivity and applications.

5-(Methoxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride: Similar structure but with a methoxy group instead of a benzyloxy group, affecting its electronic properties and reactivity.

3-Chlorobenzo[b]thiophene-2-carbonyl chloride: Lacks the benzyloxy group, leading to different chemical behavior and applications.

Uniqueness

5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride is unique due to the presence of both benzyloxy and chlorobenzo groups, which enhance its versatility in chemical reactions and potential applications. Its structure allows for diverse functionalization, making it a valuable intermediate in synthetic chemistry.

Propriétés

IUPAC Name |

3-chloro-5-phenylmethoxy-1-benzothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2O2S/c17-14-12-8-11(20-9-10-4-2-1-3-5-10)6-7-13(12)21-15(14)16(18)19/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNPQZSCMFMRPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)SC(=C3Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562892 | |

| Record name | 5-(Benzyloxy)-3-chloro-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122024-71-9 | |

| Record name | 5-(Benzyloxy)-3-chloro-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

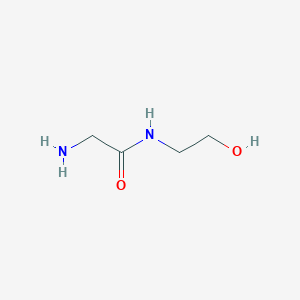

amine](/img/structure/B1283245.png)